molecular formula C11H10N2O6S B3751117 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B3751117
M. Wt: 298.27 g/mol
InChI Key: JYZCIUCMMKGFOX-UHFFFAOYSA-N
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Description

2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the benzoxazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Thioxo Group Addition: The thioxo group is introduced via a reaction with a suitable thiol reagent, often under basic conditions.

    Methoxyethyl Group Addition: The final step involves the alkylation of the benzoxazole derivative with 2-methoxyethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Thiol Derivatives: Formed from the reduction of the thioxo group.

    Alkylated Derivatives: Formed from the substitution of the methoxyethyl group.

Scientific Research Applications

2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate depends on its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethyl 6-nitro-1,3-benzoxazole-3(2H)-carboxylate: Lacks the thioxo group, which may affect its reactivity and biological activity.

    2-methoxyethyl 6-amino-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate: Contains an amino group instead of a nitro group, potentially altering its redox properties and interactions with biological targets.

    2-ethoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate: Has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and reactivity.

Uniqueness

The presence of both the nitro and thioxo groups in 2-methoxyethyl 6-nitro-2-thioxo-1,3-benzoxazole-3(2H)-carboxylate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-methoxyethyl 6-nitro-2-sulfanylidene-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6S/c1-17-4-5-18-10(14)12-8-3-2-7(13(15)16)6-9(8)19-11(12)20/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZCIUCMMKGFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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